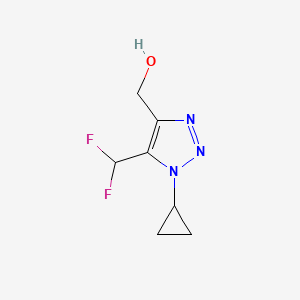
(1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]methanol: is a chemical compound that features a cyclopropyl group, a difluoromethyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the formation of the triazole ring followed by the introduction of the cyclopropyl and difluoromethyl groups. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation to form the corresponding ketone.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Investigated for its potential as a bioactive compound in various biological assays.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Evaluated for its activity against various diseases, including its potential as an antifungal or antiviral agent .
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of [1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor of certain biological pathways .
Comparison with Similar Compounds
[1-cyclopropyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid]: Similar in structure but contains a pyrazole ring instead of a triazole ring.
[1-(difluoromethyl)cyclopropyl]methanol: Lacks the triazole ring but contains the cyclopropyl and difluoromethyl groups.
Uniqueness:
- The presence of the triazole ring in [1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]methanol provides unique electronic and steric properties.
- The combination of the cyclopropyl and difluoromethyl groups enhances the compound’s stability and reactivity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C7H9F2N3O |
|---|---|
Molecular Weight |
189.16 g/mol |
IUPAC Name |
[1-cyclopropyl-5-(difluoromethyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C7H9F2N3O/c8-7(9)6-5(3-13)10-11-12(6)4-1-2-4/h4,7,13H,1-3H2 |
InChI Key |
SPLYWZCSQQKEEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=C(N=N2)CO)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















